MCT1 Binding Affinity and Isoform Selectivity: AZD3965 vs. AR-C155858 vs. BAY-8002
AZD3965 is a highly potent MCT1 inhibitor with a binding affinity (Ki) of 1.6 nM . This is slightly more potent than AR-C155858, which has a Ki of 2.3 nM for MCT1 [1], and both are substantially more potent than the clinical candidate BAY-8002, which exhibits a Kd of 7.9 nM [2]. However, selectivity is a key differentiator. AZD3965 exhibits 6-fold selectivity for MCT1 over MCT2 and shows no inhibition of MCT4 at 10 µM [3]. In contrast, AR-C155858 is a potent dual MCT1/MCT2 inhibitor (Ki for MCT2 is <10 nM) [1], while BAY-8002 demonstrates ~500-fold selectivity for MCT1 over MCT4 [4].
| Evidence Dimension | Binding Affinity (Ki or Kd) for MCT1 |
|---|---|
| Target Compound Data | AZD3965: Ki = 1.6 nM; AR-C155858: Ki = 2.3 nM; BAY-8002: Kd = 7.9 nM |
| Comparator Or Baseline | AZD3965: 6-fold selectivity over MCT2; AR-C155858: also inhibits MCT2 (Ki<10 nM); BAY-8002: ~500-fold selectivity over MCT4 |
| Quantified Difference | AZD3965 is 1.4-fold more potent than AR-C155858 and 4.9-fold more potent than BAY-8002 in terms of binding affinity to MCT1. |
| Conditions | Radioligand binding assays using recombinant human MCT1. |
Why This Matters
This data demonstrates that while AZD3965 and BAY-8002 are both selective for MCT1, BAY-8002's superior selectivity against MCT4 may offer a different therapeutic window and toxicity profile, as evidenced by the clinical trial data for AZD3965.
- [1] Ovens MJ, et al. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochem J. 2010;425(3):523-30. View Source
- [2] Quanz M, et al. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Mol Cancer Ther. 2018;17(11):2285-96. View Source
- [3] Chemical Probes Portal. AZD3965 Selectivity Profile. 2023. View Source
- [4] Sadeghzadeh M, et al. Synthesis and radiofluorination of [18F]F-BAY-8002: A novel potential radiotracer for PET imaging of monocarboxylate transporter 1. 2026. View Source
